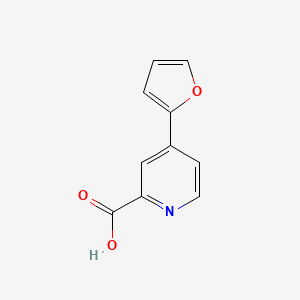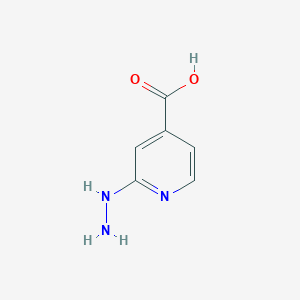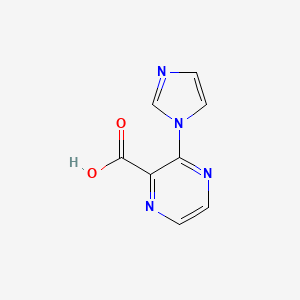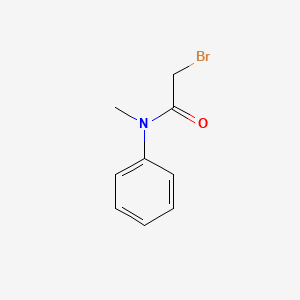
2-bromo-N-metil-N-fenilacetamida
Descripción general
Descripción
2-Bromo-N-methyl-N-phenylacetamide is a synthetic amide compound that has been studied for various properties and applications. While the specific compound of interest is not directly mentioned in the provided papers, related compounds have been investigated for their molecular properties, synthesis mechanisms, and biological activities. For instance, similar amides have been shown to possess antimicrobial properties against fungi and bacteria, with specific efficacy against fluconazole-resistant Candida species . Additionally, analogues of paracetamol, which share a structural resemblance to 2-bromo-N-methyl-N-phenylacetamide, have been studied for their intramolecular interactions and vibrational frequencies .
Synthesis Analysis
The synthesis of related compounds, such as 2-bromo-N,N-dimethyl-2,2-diphenylacetamide, involves radical-anion radical chain processes, as demonstrated by the reaction with sodium methoxide in 2,2-dimethoxypropane . This suggests that the synthesis of 2-bromo-N-methyl-N-phenylacetamide could potentially involve similar radical-based mechanisms. Moreover, derivatives of phenylacetamide have been synthesized and structurally characterized using various spectroscopic techniques, indicating a well-established synthetic pathway for this class of compounds .
Molecular Structure Analysis
The molecular structure of 2-bromo-N-methyl-N-phenylacetamide can be inferred from studies on related compounds. For example, intramolecular interactions such as hydrogen bonding play a significant role in the stabilization of isomers, as seen in paracetamol analogues . These interactions are crucial for understanding the molecular conformation and reactivity of the compound. Additionally, the presence of a bromine atom in the molecule could influence its electronic distribution and reactivity.
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been explored, revealing insights into possible reactions for 2-bromo-N-methyl-N-phenylacetamide. The radical-anion radical chain mechanism observed in the synthesis of related amides could also be relevant for the chemical behavior of 2-bromo-N-methyl-N-phenylacetamide. Furthermore, the reactivity of the compound could be influenced by the presence of the bromine atom, which is known to be a good leaving group in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-N-methyl-N-phenylacetamide can be deduced from the properties of structurally similar compounds. For instance, the vibrational frequencies and isomerization energies of paracetamol analogues provide insights into the stability and energetic profile of the compound . The antifungal and antibiofilm activities of related amides suggest that 2-bromo-N-methyl-N-phenylacetamide may also exhibit biological activities, which are important for its potential therapeutic applications . The compound's solubility, melting point, and other physicochemical properties would be influenced by its molecular structure and intermolecular interactions.
Aplicaciones Científicas De Investigación
Aplicaciones Antifúngicas
2-bromo-N-metil-N-fenilacetamida: ha demostrado potencial como agente antifúngico. La investigación indica su efectividad contra aislados de candidiasis invasora, con concentraciones mínimas inhibitorias que van desde 4 a 32 µg/mL. Parece actuar de manera fungicida, posiblemente apuntando a la membrana plasmática fúngica . Esto sugiere su uso en el desarrollo de nuevas alternativas farmacoterapéuticas para tratar infecciones fúngicas.
Estudios de Acoplamiento Molecular
El compuesto ha sido estudiado utilizando técnicas de acoplamiento molecular para predecir su mecanismo de acción. Estos estudios son cruciales para comprender cómo This compound interactúa a nivel molecular con organismos fúngicos. Las ideas obtenidas pueden guiar el diseño de medicamentos antifúngicos más efectivos .
Investigación de Terapia Combinada
Hay investigaciones en curso sobre la combinación de This compound con otros medicamentos antifúngicos como el fluconazol. Aunque la combinación ha mostrado un efecto indiferente contra las cepas resistentes, estudios adicionales podrían optimizar la dosificación y mejorar la eficacia de las terapias combinadas .
Investigación Proteómica
Como bioquímico, This compound se utiliza en la investigación proteómica para estudiar las interacciones y funciones de las proteínas. Su papel en la modificación de proteínas o la inhibición de ciertas actividades enzimáticas puede ser fundamental para comprender los mecanismos de la enfermedad y desarrollar tratamientos específicos .
Safety and Hazards
Mecanismo De Acción
Target of Action
2-bromo-N-methyl-N-phenylacetamide is likely to interact with proteins or enzymes in the body due to its amide functional group. Amides are known to form hydrogen bonds with proteins and enzymes, which can alter their function .
Mode of Action
The bromine atom in the molecule could potentially undergo nucleophilic substitution reactions in the body, leading to the formation of new compounds .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways that 2-bromo-N-methyl-N-phenylacetamide might affect. It’s possible that it could be involved in pathways related to amide hydrolysis or halogen metabolism .
Pharmacokinetics
Its amide group could potentially be hydrolyzed in the body, and its bromine atom could be replaced through metabolic reactions .
Result of Action
Changes in protein function due to the compound’s interaction with them could potentially lead to various cellular effects .
Action Environment
Environmental factors such as pH and temperature could potentially influence the stability and efficacy of 2-bromo-N-methyl-N-phenylacetamide. For example, extreme pH values could potentially lead to the hydrolysis of the amide group .
Análisis Bioquímico
Biochemical Properties
2-Bromo-N-methyl-N-phenylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with enzymes involved in the metabolism of other organic compounds, potentially altering their activity and function . The nature of these interactions often involves the binding of 2-bromo-N-methyl-N-phenylacetamide to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 2-bromo-N-methyl-N-phenylacetamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cellular processes.
Molecular Mechanism
At the molecular level, 2-bromo-N-methyl-N-phenylacetamide exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to inhibition or activation of these biomolecules, resulting in changes in their activity and function . For instance, the compound may inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the site and undergoing the catalytic reaction. Additionally, 2-bromo-N-methyl-N-phenylacetamide can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-bromo-N-methyl-N-phenylacetamide can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to 2-bromo-N-methyl-N-phenylacetamide in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-bromo-N-methyl-N-phenylacetamide vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of 2-bromo-N-methyl-N-phenylacetamide can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
2-Bromo-N-methyl-N-phenylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of organic compounds. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, it may inhibit enzymes responsible for the breakdown of certain metabolites, leading to an accumulation of these metabolites in the cell.
Transport and Distribution
The transport and distribution of 2-bromo-N-methyl-N-phenylacetamide within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of 2-bromo-N-methyl-N-phenylacetamide within tissues can also influence its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 2-bromo-N-methyl-N-phenylacetamide is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes and energy production.
Propiedades
IUPAC Name |
2-bromo-N-methyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDILLQKQASWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183441 | |
| Record name | Acetanilide, 2-bromo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29182-97-6 | |
| Record name | 2-Bromo-N-methyl-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29182-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, 2-bromo-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029182976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, 2-bromo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 29182-97-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)
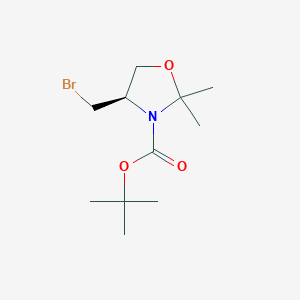
![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)
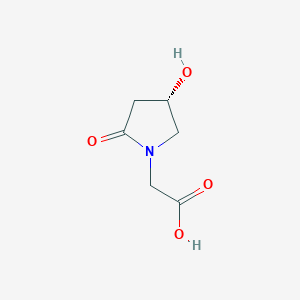

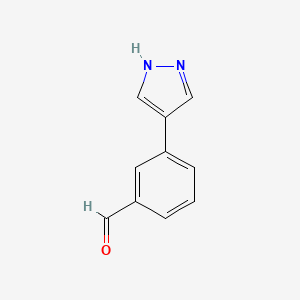
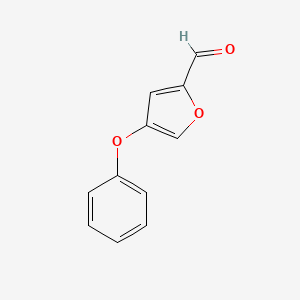
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)


